Enhanced Aqueous Solubility vs. Free Acid
Sodium thiophene-2-carboxylate demonstrates markedly higher water solubility compared to its free acid counterpart, thiophene-2-carboxylic acid. This property is a direct consequence of the sodium salt formation .
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Highly soluble in water |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: 80 g/L at 20°C |
| Quantified Difference | Qualitative difference; sodium salt is described as 'more soluble' and suitable for aqueous reactions |
| Conditions | Qualitative observation from vendor technical datasheets; quantitative data for acid from ChemSrc. |
Why This Matters
For procurement, the sodium salt form is essential for applications requiring aqueous solutions or reactions, eliminating the need for additional solubilization steps.
